tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate
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Overview
Description
tert-Butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate: is an organic compound with the molecular formula C8H11BrN2O2S . It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate typically involves the reaction of 5-bromo-1,3-thiazole-4-carboxylic acid with tert-butyl carbamate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent like dichloromethane .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the thiazole ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions with various aryl halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Palladium-Catalyzed Coupling: Palladium catalysts, bases like cesium carbonate, and solvents like 1,4-dioxane.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted thiazoles.
Coupling Products: Biaryl compounds or other complex structures resulting from cross-coupling reactions.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Catalysis: Employed in catalytic processes due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The thiazole ring can participate in various binding interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
- tert-Butyl N-(5-chloro-1,3-thiazol-4-yl)carbamate
- tert-Butyl N-(5-fluoro-1,3-thiazol-4-yl)carbamate
- tert-Butyl N-(5-iodo-1,3-thiazol-4-yl)carbamate
Uniqueness:
- Bromine Substitution: The presence of a bromine atom in tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate provides unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a good leaving group, making the compound more reactive in nucleophilic substitution reactions .
Properties
CAS No. |
1823881-74-8 |
---|---|
Molecular Formula |
C8H11BrN2O2S |
Molecular Weight |
279.2 |
Purity |
95 |
Origin of Product |
United States |
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